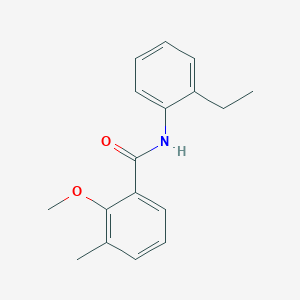![molecular formula C20H18N2O3S B244015 N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT477 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have been explored as a potential therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Wirkmechanismus
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a covalent inhibitor of BTK, irreversibly binding to a cysteine residue in the active site of the enzyme. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, leading to reduced B-cell proliferation and survival.
Biochemical and physiological effects:
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancy cells, both in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. In addition, N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the anti-tumor activity of other therapies, such as monoclonal antibodies and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool compound for studying B-cell biology and malignancies. It is highly selective for BTK, with minimal off-target effects. It also has favorable pharmacokinetic properties, allowing for convenient dosing and administration in preclinical models. However, one limitation is that the irreversible binding of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide to BTK may affect the interpretation of downstream signaling events and cellular responses.
Zukünftige Richtungen
Several future directions for the development and application of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be envisioned. First, further clinical trials are needed to establish the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with B-cell malignancies, particularly in combination with other therapies. Second, the potential of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to better clinical outcomes. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide may provide insights into the pathogenesis of B-cell malignancies and identify new therapeutic targets.
Synthesemethoden
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process, starting from commercially available starting materials. The key step is the coupling reaction between 2-methoxy-3-methylbenzoic acid and 3-aminophenylthiophene, followed by a series of functional group transformations and purification steps. The final product is obtained as a white powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties. Several clinical trials have been initiated to evaluate the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with relapsed or refractory B-cell malignancies, either as a single agent or in combination with other therapies.
Eigenschaften
Molekularformel |
C20H18N2O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-6-3-9-16(18(13)25-2)19(23)21-14-7-4-8-15(12-14)22-20(24)17-10-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
OFCKVOPLKOBGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243932.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)